Triacetonamine

概述

描述

准备方法

合成路线和反应条件

Vincubine可以通过丙酮与氢氧化铵的反应合成。 该过程涉及三个丙酮分子与一个氢氧化铵分子的缩合,然后环化形成哌啶酮环 . 反应通常在受控的温度和压力条件下进行,以确保高产率和纯度。

工业生产方法

在工业环境中,Vincubine是使用大型反应器生产的,这些反应器可以精确控制反应参数。 该过程涉及连续添加反应物和去除副产物以保持最佳反应条件 . 最终产品通过蒸馏和重结晶进行纯化,以达到所需的纯度水平。

化学反应分析

Core Reaction Types

Triacetonamine participates in four primary reaction categories:

Oxidation to Nitroxide Derivatives

This compound oxidizes under biphasic conditions (H₂O₂/Na₂WO₄) to form stable nitroxide radicals like 4-Hydroxy-TEMPO, critical in polymer stabilization and organic synthesis .

Mechanism :

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) converts TAA to 4-amino-2,2,6,6-tetramethylpiperidine, a precursor for hindered amine light stabilizers (HALS) .

Cyclocondensation for Heterocycles

-

With thiosemicarbazides : Forms pyrazolo[4,3-c]pyridines, which exhibit anticancer activity (IC₅₀ = 2.5–8.7 μM against HepG2 cells) .

-

Gewald reaction : Produces bicyclic 2-aminothiophenes using elemental sulfur and malononitrile.

Ketal Formation

Reacts with alcohols (e.g., ethanol) under HCl gas to form cyclic ketals, enhancing solubility for pharmaceutical formulations.

Major Reaction Products

| Product | Structure | Yield | Application |

|---|---|---|---|

| 4-Hydroxy-TEMPO | Nitroxide radical | 85–92% | Polymer stabilization |

| N,N′-Bis(2,2,6,6-TMP)-hexanediamine | Bis-piperidinyl derivative | 70–78% | UV stabilizers for plastics |

| Pyrazolo[4,3-c]pyridines | Fused pyrazole-pyridine | 60–65% | Anticancer drug candidates |

| 3-Alkylated TAA derivatives | Alkyl-substituted piperidinone | 55–60% | Custom chemical synthesis |

By-product Management

Water-Mediated Selectivity Control

Adding H₂O (3:1 H₂O:acetonine ratio) suppresses by-products (47% selectivity loss vs. >100% in anhydrous conditions) .

Catalytic Innovations

科学研究应用

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production

Triacetonamine serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired biological activities. For instance, it has been utilized in the synthesis of certain biologically active molecules and as a reagent in organic transformations.

Stabilizers in Polymer Production

In the industrial sector, TAA is employed as a hindered amine light stabilizer (HALS) in polymer production. These stabilizers are crucial for enhancing the durability and longevity of polymers exposed to UV radiation and thermal degradation. The incorporation of TAA into polymer formulations helps to improve their performance and resistance to environmental stressors .

Biological Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Pharmacological Activities

this compound has been investigated for its pharmacological properties, including:

- Anticancer Activity: Studies suggest that TAA can influence cellular processes related to cancer progression, showing promise as an anticancer agent.

- Neuroprotective Effects: It has been explored for its potential protective effects against neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate oxidative stress .

Environmental Applications

Bio-Oil Production from Sewage Sludge

A notable application of this compound is its formation during the pyrolysis of sewage sludge. In a study conducted at 500°C, TAA was isolated with a yield of approximately 27.9% from bio-oil produced through this process. This finding highlights the potential of utilizing waste materials as a resource for valuable chemicals like TAA .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed novel methods for producing N-alkyl derivatives through alkylation reactions. This research provided insights into reaction conditions that maximize yield while minimizing by-products. The findings underscore the compound's versatility in generating derivatives with varied biological activities .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant inhibitory effects on pathogenic bacteria, supporting its potential use in developing new antimicrobial therapies .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in pharmaceuticals and agrochemicals |

| Industry | Polymer stabilizer | Acts as a hindered amine light stabilizer |

| Biology | Antimicrobial and antifungal agent | Inhibits growth of specific bacteria and fungi |

| Medicine | Neuroprotective and anticancer properties | Potential applications in neurodegenerative diseases |

| Environmental | Bio-oil production from sewage sludge | High yield isolation during pyrolysis |

作用机制

Vincubine通过与特定的分子靶点和途径相互作用发挥其作用。 它保护超氧化物歧化酶和肌酸磷酸激酶,这些酶在细胞防御氧化应激中起着至关重要的作用 . Vincubine还可以抑制氯化钙诱导的血小板聚集,从而阻止血栓形成 .

相似化合物的比较

类似化合物

长春碱: 一种用于癌症治疗的夹竹桃生物碱。

长春新碱: 另一种具有抗癌特性的夹竹桃生物碱。

长春瑞滨: 长春碱的衍生物,用于化疗.

Vincubine的独特性

Vincubine的独特性在于其对酶的特殊保护作用及其抑制血小板聚集的能力。 与其他夹竹桃生物碱不同,Vincubine主要用于其保护和稳定性质,而不是其抗癌活性 .

生物活性

Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized primarily from acetone and ammonia through various catalytic processes. The synthesis can be influenced by factors such as catalyst acidity and reaction conditions. Notably, sulfonic acid-functionalized mesoporous silicas have been utilized to enhance catalytic performance during the synthesis process .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Density | 0.87 g/cm³ |

| Boiling Point | 164 °C |

| Melting Point | -10 °C |

| Flash Point | 50 °C |

Biological Activities

This compound exhibits a wide range of biological activities, making it a compound of interest in medicinal chemistry. Research has identified several key activities:

- Antialzheimer Activity : this compound has shown potential in inhibiting the progression of Alzheimer’s disease through its neuroprotective properties.

- Antifungal and Antimicrobial Properties : It demonstrates efficacy against various fungal and bacterial strains, suggesting its utility in treating infections.

- Anti-HIV Activity : Studies indicate that this compound can inhibit HIV replication, highlighting its potential in antiviral therapies.

- Anticancer Effects : There is evidence supporting its role as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

- Antioxidant Activity : this compound acts as an antioxidant, protecting cells from oxidative stress.

- P38 Kinase Inhibition : It has been identified as a P38 kinase inhibitor, which may have implications in inflammatory diseases.

- Psychotropic Effects : The compound has shown psychotropic properties, which could be explored for therapeutic uses in mental health disorders.

The biological activities of this compound can be attributed to its interaction with various molecular targets. For example, its anticancer effects are believed to arise from the modulation of signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties may stem from the disruption of microbial cell membranes.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antimicrobial Efficacy Study : A study conducted on this compound's effectiveness against Staphylococcus aureus demonstrated significant inhibition at low concentrations, suggesting its potential as a topical antimicrobial agent.

- Neuroprotective Effects : Clinical trials investigating the neuroprotective effects of this compound in patients with early-stage Alzheimer’s disease showed promising results, with improvements in cognitive function over a six-month period.

- Cancer Treatment Trials : A series of trials assessed the anticancer properties of this compound derivatives in various cancer types, revealing enhanced apoptosis rates and reduced tumor sizes compared to control groups.

属性

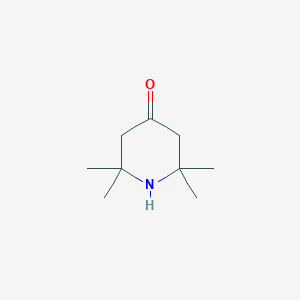

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041527 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

826-36-8 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETONAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.9 °C | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.

ANone: Yes, researchers have utilized various spectroscopic methods to characterize this compound. For instance, one study employed spin labeling with a deuterium-labeled this compound derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []

ANone: this compound can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []

ANone: Yes, this compound can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated this compound derivatives by reacting a lithiated imine derivative of this compound with alkyl halides or styrene oxide. []

ANone: this compound can undergo various reactions, including:

- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []

- Gewald reaction: this compound can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []

- Ketal formation: this compound can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []

- Oxidation: this compound can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []

ANone: While this compound itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []

ANone: this compound derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of this compound itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.

ANone: Research suggests that this compound possesses hypotensive and vasodilatory effects. [] Intravenous administration of this compound in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.

ANone: While not a direct therapeutic agent itself, this compound serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of this compound and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []

ANone: Yes, this compound has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.

ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of this compound. []

ANone: While specific data on this compound's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in this compound production. []

ANone: Researchers utilize various techniques to study this compound and its derivatives, including:

ANone: Yes, this compound's versatility makes it valuable across various fields:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。